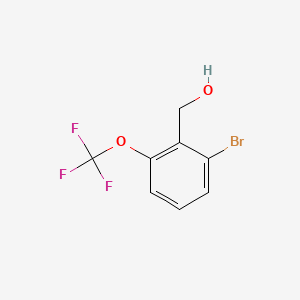

(2-Bromo-6-(trifluoromethoxy)phenyl)methanol

Descripción

(2-Bromo-6-(trifluoromethoxy)phenyl)methanol is a halogenated aromatic alcohol featuring a bromine atom at the ortho-position (C2) and a trifluoromethoxy group at the para-position (C6) relative to the hydroxymethyl group (C1). The trifluoromethoxy substituent is a strong electron-withdrawing group (EWG), which significantly influences the compound’s electronic properties, acidity, and reactivity.

Propiedades

IUPAC Name |

[2-bromo-6-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDOTSMDADDJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735735 | |

| Record name | [2-Bromo-6-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253189-03-5 | |

| Record name | [2-Bromo-6-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-(trifluoromethoxy)phenol, followed by the reduction of the resulting bromo compound to obtain the desired product .

Industrial Production Methods

Industrial production methods for (2-Bromo-6-(trifluoromethoxy)phenyl)methanol may involve large-scale bromination and reduction reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2-Bromo-6-(trifluoromethoxy)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: The major products include (2-Bromo-6-(trifluoromethoxy)phenyl)aldehyde and (2-Bromo-6-(trifluoromethoxy)benzoic acid).

Reduction: The major product is (2-(trifluoromethoxy)phenyl)methanol.

Substitution: The major products depend on the nucleophile used, such as (2-Amino-6-(trifluoromethoxy)phenyl)methanol or (2-Alkyl-6-(trifluoromethoxy)phenyl)methanol.

Aplicaciones Científicas De Investigación

(2-Bromo-6-(trifluoromethoxy)phenyl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (2-Bromo-6-(trifluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, while the bromine atom and hydroxymethyl group can modulate its reactivity and stability .

Comparación Con Compuestos Similares

Substituent Effects on Electronic Properties

The electronic profile of substituted phenylmethanols is heavily influenced by the nature and position of substituents. Below is a comparative analysis:

Key Observations :

- Acidity : The trifluoromethoxy group (OCF₃) in the target compound increases the acidity of the hydroxymethyl group compared to methoxy (OCH₃) or fluorine (F) substituents .

- Steric Effects: Bulky substituents like bromine at ortho positions (e.g., in (2,6-Dibromo-4-fluorophenyl)methanol) hinder rotational freedom and may reduce solubility .

Physicochemical Properties

Insights :

- The trifluoromethoxy group improves lipid solubility (higher LogP) compared to methoxy analogs, making the target compound more suitable for membrane penetration in drug design .

Actividad Biológica

(2-Bromo-6-(trifluoromethoxy)phenyl)methanol is an organic compound characterized by its unique structural features, including a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group attached to a phenyl ring. This compound has garnered attention in the fields of medicinal chemistry and biology due to its potential biological activities and applications in drug development.

The synthesis of this compound typically involves bromination of 2-(trifluoromethoxy)phenol, followed by reduction to yield the final product. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis .

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer activities. For instance, a related compound demonstrated effective inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and Jurkat (T-cell leukemia) cells. The IC50 values were reported at 8.47 µM after 72 hours of treatment, suggesting potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific enzymes or receptors. The trifluoromethoxy group may enhance binding affinity to molecular targets, while the bromine atom and hydroxymethyl group can influence the compound's reactivity and stability .

In Vivo Studies

In vivo studies using models such as the chick chorioallantoic membrane (CAM) assay have shown that compounds similar to this compound can significantly inhibit angiogenesis in tumor tissues. This suggests that these compounds may not only inhibit tumor growth directly but also impact the tumor microenvironment by preventing blood vessel formation .

Cytotoxicity Assays

Cytotoxicity assays have demonstrated that related compounds exhibit dose-dependent effects on cell viability. For example, at concentrations of 5 µM, 10 µM, and 20 µM, the percentage of viable cells decreased significantly after treatment with structurally related compounds .

| Concentration (µM) | Percent Viable Cells (48h) | Percent Viable Cells (72h) |

|---|---|---|

| 5 | 58.48% | 43.89% |

| 10 | 45.22% | 23.88% |

| 20 | 21.24% | 15.05% |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogenated groups such as bromine and trifluoromethoxy enhances biological activity compared to non-halogenated analogs. This has implications for designing new derivatives with improved efficacy against cancer and other diseases .

Q & A

Q. Q1. What are the common synthetic routes for (2-bromo-6-(trifluoromethoxy)phenyl)methanol, and how is its structure confirmed?

Methodological Answer: Synthesis typically involves bromination of a trifluoromethoxy-substituted benzyl alcohol precursor. For example:

Bromination : Introduce bromine at the ortho position of a trifluoromethoxybenzyl alcohol derivative using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) .

Functional Group Compatibility : The trifluoromethoxy group is introduced either via nucleophilic substitution (e.g., using trifluoromethylating agents) or through pre-functionalized starting materials to avoid side reactions .

Q. Structural Confirmation :

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., -CHOH at δ 4.6–5.0 ppm, aromatic protons influenced by bromine and trifluoromethoxy groups) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHBrFO, exact mass 273.94 g/mol) .

- X-ray Crystallography : Resolves spatial arrangement of bromine and trifluoromethoxy substituents .

Advanced Reactivity and Mechanistic Insights

Q. Q2. How do the bromine and trifluoromethoxy substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine as a Leaving Group : Facilitates Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids requires optimization of base (e.g., KCO) and solvent (e.g., DMF/HO) to prevent hydroxyl group oxidation .

- Trifluoromethoxy Effects : The electron-withdrawing nature deactivates the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability. Computational studies (DFT) predict regioselectivity in nucleophilic attacks .

Data Contradiction Analysis :

Discrepancies in reaction yields (e.g., 40–75% for Suzuki couplings) may arise from:

- Solvent Polarity : Polar aprotic solvents improve solubility but may deactivate catalysts.

- Protecting Groups : Temporary protection of the -CHOH group (e.g., silylation) can prevent side reactions .

Application in Medicinal Chemistry

Q. Q3. How is this compound utilized as a building block in drug discovery?

Methodological Answer:

- Bioisostere Design : The trifluoromethoxy group mimics metabolic stability of ethoxy groups in lead compounds. For example, it is incorporated into kinase inhibitors to enhance blood-brain barrier penetration .

- SAR Studies : Derivatives are synthesized via hydroxyl group modification (e.g., esterification, oxidation to aldehydes) to probe structure-activity relationships in antimicrobial or anticancer assays .

Q. Comparative Analysis :

| Derivative | Modification | Biological Activity |

|---|---|---|

| (2-Bromo-6-CFO-phenyl)methanol | Trifluoromethoxy | Higher metabolic stability |

| (2-Bromo-6-OCH-phenyl)methanol | Methoxy | Lower lipophilicity, reduced potency |

Advanced Analytical Challenges

Q. Q4. How are trace impurities quantified during synthesis, and what analytical methods resolve co-eluting peaks in HPLC?

Methodological Answer:

- HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA). Co-eluting peaks are resolved by:

- GC-MS : Quantifies volatile byproducts (e.g., brominated intermediates) with DB-5MS columns and electron ionization .

Q. Q5. How to reconcile conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

- pH-Dependent Degradation : Studies show decomposition at pH < 2 (e.g., hydrolysis of trifluoromethoxy to -OH). Stabilization strategies include:

- Contradiction Resolution : Divergent results may stem from:

Advanced Computational Modeling

Q. Q6. How can DFT calculations predict the compound’s behavior in catalytic systems?

Methodological Answer:

- Reactivity Prediction : Gaussian 09 simulations with B3LYP/6-311+G(d,p) basis sets model transition states in cross-coupling reactions. Key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.